Perfluoro(4-methylpent-2-ene)

Description

The exact mass of the compound Perfluoro(4-methylpent-2-ene) is 299.9808379 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Perfluoro(4-methylpent-2-ene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluoro(4-methylpent-2-ene) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

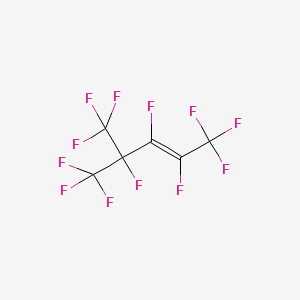

3D Structure

Properties

IUPAC Name |

(E)-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pent-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F12/c7-1(2(8)4(10,11)12)3(9,5(13,14)15)6(16,17)18/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPOZTRFWJZUFT-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)(C(C(F)(F)F)(C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(F)(F)F)\F)(\C(C(F)(F)F)(C(F)(F)F)F)/F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880159 | |

| Record name | (E)-Perfluoro(4-methyl-2-pentene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3709-71-5, 84650-68-0, 2070-70-4 | |

| Record name | (2E)-1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3709-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,3,4,5,5,5(Or1,1,1,3,4,4,5,5,5)-nonafluoro-4(or2)-(trifluoromethyl)pent-2-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084650680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Perfluoro(4-methyl-2-pentene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1,1,1,2,3,4,5,5,5-Nonafluoro-4-(trifluoromethyl)pent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2,3,4,5,5,5(or1,1,1,3,4,4,5,5,5)-nonafluoro-4(or2)-(trifluoromethyl)pent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORO-4-METHYL-2-PENTENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: Navigating the Synthesis of a Key Fluorinated Building Block

An In-Depth Technical Guide to the Synthesis of Perfluoro(4-methylpent-2-ene) from Hexafluoropropene

Perfluoro(4-methylpent-2-ene), a dimer of hexafluoropropene (HFP), stands as a critical intermediate in the synthesis of a wide array of advanced fluorinated materials.[1][2] Its applications span from the production of high-performance fluoropolymers and surfactants to specialized lubricants and dielectric fluids.[3][4][5][] However, the synthesis of this valuable compound is not a straightforward dimerization. It is a nuanced process governed by the principles of kinetic and thermodynamic control, where the desired product is often accompanied by a toxic, more stable isomer.

This technical guide is designed for researchers, chemists, and process development scientists. It moves beyond a simple recitation of procedures to provide a deep, mechanistic understanding of the synthesis of perfluoro(4-methylpent-2-ene) from hexafluoropropene. We will explore the causality behind experimental choices, from catalyst selection to purification strategies, ensuring that the protocols described are not merely steps to be followed, but self-validating systems grounded in authoritative chemical principles.

Part 1: The Core Chemistry of Hexafluoropropene Dimerization

The dimerization of hexafluoropropene is a classic example of a reaction where selectivity is paramount. The process can yield two primary C₆F₁₂ isomers: the kinetically favored product, perfluoro(4-methylpent-2-ene), and the thermodynamically favored product, perfluoro(2-methylpent-2-ene).[7][8] Critically, the thermodynamic isomer is noted for its toxicity, making its formation and subsequent removal a central challenge in the synthesis.[7][9]

Kinetic vs. Thermodynamic Products

In the presence of a suitable catalyst, HFP rapidly forms the kinetic dimer isomers, cis- and trans-perfluoro-4-methyl-2-pentene.[7] These isomers can, over time or under forcing conditions (e.g., higher temperatures), rearrange to form the more stable, conjugated internal olefin, perfluoro-2-methyl-2-pentene.[1][9] Therefore, achieving a high yield of the desired kinetic product requires careful control over reaction conditions to minimize isomerization.

The Anionic Dimerization Mechanism

The dimerization proceeds through an anionic oligomerization pathway, typically initiated by a nucleophilic catalyst like a fluoride ion (F⁻).[4] The mechanism can be dissected into two principal stages:

-

Initiation: The reaction begins with the nucleophilic attack of a fluoride ion on a hexafluoropropene molecule. This attack forms a highly reactive heptafluoroisopropyl carbanion ((CF₃)₂CF⁻).[4][7] This step is foundational, as the generation of this carbanion is what enables the subsequent chain growth.

-

Propagation: The newly formed carbanion, a potent nucleophile, then attacks the central carbon atom of a second hexafluoropropene molecule. This forms the dimeric perfluoroalkenyl anion, which is then quenched to yield the final neutral dimer product, perfluoro(4-methylpent-2-ene).

Part 2: Catalysis and Reaction Environment Engineering

The choice of catalyst and solvent is the most critical factor influencing the rate, yield, and isomeric selectivity of HFP dimerization. The goal is to employ a system that rapidly facilitates the dimerization while suppressing the subsequent isomerization to the undesired thermodynamic product.

Catalytic Systems: A Comparative Analysis

The most effective catalysts are those that can generate a highly nucleophilic "naked" anion in a suitable solvent environment.

-

Alkali Metal Fluorides (KF, CsF) with Crown Ethers: This is a widely employed and highly effective system. Alkali metal fluorides like potassium fluoride (KF) serve as the source of the catalytic fluoride ion.[1][4] However, their efficacy is dramatically enhanced by the addition of a crown ether, such as 18-crown-6.[1][10] The crown ether strongly coordinates the potassium cation (K⁺), effectively sequestering it and liberating a highly reactive, "naked" fluoride anion.[1][10] This increased nucleophilicity of the anion accelerates the initial attack on HFP, favoring the kinetic product.

-

Tertiary Amines: Simple tertiary amines can also initiate the anionic oligomerization of HFP in aprotic solvents.[4][11] They function as Lewis bases, activating the HFP molecule for subsequent nucleophilic attack.

-

Alternative Catalysts: Other systems, including cyanide, cyanate, and thiocyanate salts, have also been utilized.[7] More advanced catalysts, such as the coordination complex of copper(I) bromide with 2,2'-bipyridyl, have been investigated to achieve high selectivity for a specific dimer isomer at room temperature, offering advantages in terms of energy efficiency and environmental impact.[12]

The Role of the Solvent

The reaction is almost exclusively performed in polar, aprotic solvents.[7] Acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are common choices.[8] These solvents are crucial for two reasons:

-

They can dissolve the ionic catalysts, particularly when crown ethers are used.

-

They do not possess acidic protons that could quench the carbanion intermediates, thereby allowing the anionic chain reaction to proceed.

| Catalyst System | Solvent | Key Advantages & Characteristics | References |

| KF / 18-crown-6 | Acetonitrile | High catalytic activity due to "naked" fluoride effect; well-studied kinetics. | [1][10][13] |

| CsF | Aprotic Polar | Highly effective fluoride source. | [4] |

| CuBr / 2,2'-bipyridyl | Acetonitrile | High selectivity for one dimer at room temperature; mild conditions. | [12] |

| Tertiary Amines | Aprotic Polar | Functions as an effective initiator for oligomerization. | [4][11] |

| Alkali Metal Cyanides | Aprotic Polar | Effective alternative nucleophilic catalyst. | [7] |

Part 3: Validated Experimental Protocol: Synthesis of HFP Dimer

This protocol provides a robust, lab-scale method for the synthesis of hexafluoropropene dimers with a high proportion of the kinetic isomer, perfluoro(4-methylpent-2-ene), based on the highly effective potassium fluoride/crown ether catalytic system.

Pre-Reaction Setup and Safety

Warning: Hexafluoropropene is a gas that can cause rapid suffocation. The product mixture contains perfluoro(2-methyl-2-pentene), which is toxic. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles).[3][14] The reaction should be carried out in a pressure-rated reactor (e.g., a stainless-steel autoclave) equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves.

Step-by-Step Methodology

-

Reactor Preparation: The reactor is thoroughly dried to remove any moisture, which could interfere with the anionic reaction. It is then sealed and purged with an inert gas (e.g., nitrogen or argon).

-

Catalyst Charging: Anhydrous potassium fluoride (KF) and 18-crown-6 ether are added to the reactor under an inert atmosphere. A polar aprotic solvent, such as anhydrous acetonitrile, is then added.[10]

-

Pressurization with HFP: The reactor is cooled (e.g., to 0-5 °C) to facilitate the condensation of hexafluoropropene. Liquid HFP is then carefully charged into the sealed reactor.

-

Reaction Execution: The mixture is stirred vigorously and allowed to warm to the desired reaction temperature, typically in the range of 30-50 °C.[1][13] The reaction progress is monitored by observing the pressure drop inside the reactor as the gaseous HFP is converted to the liquid dimer product.

-

Reaction Quenching and Product Recovery: Once the pressure stabilizes, indicating the consumption of HFP, the reactor is cooled. Any unreacted HFP is carefully vented. The liquid product mixture is then recovered from the reactor.

-

Initial Workup: The crude product is typically washed with water to remove the catalyst and solvent. The dense, lower fluorocarbon phase is separated for subsequent purification.

Part 4: Isomer Management and Final Purification

The crude product from the dimerization is a mixture containing primarily the desired kinetic isomers (cis- and trans-perfluoro-4-methyl-2-pentene) but also the toxic thermodynamic isomer (perfluoro-2-methyl-2-pentene).[7] Effective purification is therefore not just a matter of achieving high purity but is also a critical safety requirement.

Chemical Scrubbing of the Toxic Isomer

A highly effective method for removing the undesired perfluoro-2-methyl-2-pentene involves its selective chemical conversion into higher-boiling compounds.[15] The internal, electron-deficient double bond of the thermodynamic isomer is significantly more reactive towards nucleophiles than the double bond in the desired kinetic isomer.

This reactivity difference is exploited by treating the crude dimer mixture with a lower alkanol (e.g., methanol) in the presence of a catalytic amount of a base (e.g., a tertiary amine).[15] The methanol selectively adds across the double bond of the toxic isomer, converting it into high-boiling point ether byproducts that can be easily separated by distillation.[15]

Final Purification by Fractional Distillation

Following the chemical removal of the toxic isomer, the final high-purity perfluoro-4-methyl-2-pentene is obtained by fractional distillation.[15][16] The significant difference in boiling points between the desired product and any remaining impurities or higher-boiling adducts allows for efficient separation.

| Compound | Molecular Formula | Boiling Point (°C) | Role in Process |

| Perfluoro(4-methylpent-2-ene) | C₆F₁₂ | ~49 °C | Desired Product |

| Perfluoro(2-methylpent-2-ene) | C₆F₁₂ | ~50.5 °C | Toxic Isomer (removed chemically) |

| Methanol Adducts | C₇H₃F₁₂O | >100 °C | High-boiling byproducts |

| Hexafluoropropene Trimer | C₉F₁₈ | ~110-115 °C | Potential higher oligomer byproduct |

Note: Boiling points are approximate and can vary slightly between isomers (cis/trans).[8][16][17]

Conclusion

The synthesis of perfluoro(4-methylpent-2-ene) from hexafluoropropene is a process that demands a thorough understanding of reaction kinetics, catalysis, and purification strategies. By employing a catalytic system such as potassium fluoride activated by a crown ether in a polar aprotic solvent, the formation of the kinetic dimer can be effectively favored. However, the co-production of the toxic, thermodynamically stable isomer is an inevitable challenge that must be addressed through a robust purification strategy. A chemical treatment to selectively remove the toxic isomer, followed by fractional distillation, is a field-proven method to obtain the high-purity final product required for advanced material applications. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and safely navigate this important synthesis.

References

-

Chen, X.J. (2023) Studies on Hexafluoropropene Dimer Isomerization. Open Access Library Journal, 10, 1-7. [Link]

-

Chen, X. (2023). Studies on Hexafluoropropene Dimer Isomerization. Open Access Library Journal, 10, e575. [Link]

-

Investigation of a new catalyst for dimerization of hexafluoropropylene. (n.d.). Journal of University of Science and Technology of China. [Link]

-

Chen, X.J. (2023, September 25). Studies on Hexafluoropropene Dimer Isomerization. SCIRP. [Link]

-

Cite this paper. (n.d.). Open Access Library (OALib). [Link]

- Prokop, J. (2006). Process for purifying hexafluoropropene dimers.

- Siegemund, G., & Schwertfeger, W. (1996). High-purity perfluoro-4-methyl-2-pentene and its preparation and use.

-

Exploring the Feasibility of Perfluoro(4-methylpent-2-ene) by Leading Supplier. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]

- Moore, G. G. I. (2004). Method of removing hexafluoropropylene dimers.

-

Bentel, M. J., et al. (2019). Electrochemical Oxidation of Hexafluoropropylene Oxide Dimer Acid (GenX): Mechanistic Insights and Efficient Treatment Train with Nanofiltration. Environmental Science & Technology, 53(15), 9104-9113. [Link]

-

Ju, Y., et al. (2021). Degradation and mechanism of hexafluoropropylene oxide dimer acid by thermally activated persulfate in aqueous solutions. Chemosphere, 286(Pt 2), 131720. [Link]

-

Perfluoro (4-methylpent-2-ene). (2025, July 10). SoleChem® Europe. [Link]

-

Ullah, S., et al. (2024). Kinetics and proposed mechanisms of hexafluoropropylene oxide dimer acid (GenX) degradation via vacuum-UV (VUV) photolysis and VUV/sulfite processes. Journal of Hazardous Materials, 467, 133642. [Link]

- Zhang, J., et al. (2019). Preparation method of perfluoro-2-methyl-2-pentene.

-

Kawa, H., & Ishikawa, N. (1980). Chemistry of Hexafluoropropene Oligomers. Journal of the Japan Oil Chemists' Society, 29(9), 643-650. [Link]

-

German, L. S., et al. (1993). Reaction of Perfluoro-2-methylpent-2-ene with Azoles. Russian Chemical Bulletin, 42(1), 143-145. [Link]

-

Perfluoro(4-Methyl-2-pentene). (n.d.). Hangzhou Fine Fluorotech Co., Ltd. [Link]

-

Hexafluoropropylene Dimer. (2022, February 28). Shanghai Yuji Sifluor Technology Co., Ltd. [Link]

- A preparation method for perfluoro-2-methyl-2-pentene. (2015).

-

Perfluoro(4-methylpent-2-ene). (n.d.). Six Chongqing Chemdad Co., Ltd. [Link]

Sources

- 1. Studies on Hexafluoropropene Dimer Isomerization [scirp.org]

- 2. Perfluoro(4-Methyl-2-pentene)--Other Chemicals--Hangzhou Fine Fluorotech Co., Ltd [fluorotech.com.cn]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 7. WO2006119005A1 - Process for purifying hexafluoropropene dimers - Google Patents [patents.google.com]

- 8. CN108383681B - Preparation method of perfluoro-2-methyl-2-pentene - Google Patents [patents.google.com]

- 9. US6774270B1 - Method of removing hexafluoropropylene dimers - Google Patents [patents.google.com]

- 10. scirp.org [scirp.org]

- 11. Chemistry of Hexafluoropropene Oligomers | Semantic Scholar [semanticscholar.org]

- 12. Investigation of a new catalyst for dimerization of hexafluoropropylene [justc.ustc.edu.cn]

- 13. Studies on Hexafluoropropene Dimer Isomerization - Open Access Library [oalib.com]

- 14. solechem.eu [solechem.eu]

- 15. US5557020A - High-purity perfluoro-4-methyl-2-pentene and its preparation and use - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. Perfluoro(4-methylpent-2-ene) Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to Perfluoro(4-methylpent-2-ene) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of Perfluoro(4-methylpent-2-ene), a fluorinated compound with significant potential in various scientific and industrial applications. This document is intended for researchers, scientists, and professionals in drug development who are interested in the unique characteristics and applications of this molecule.

Introduction: The Unique Profile of a Perfluorinated Alkene

Perfluoro(4-methylpent-2-ene), a colorless and odorless liquid, is a fully fluorinated alkene.[1] The complete substitution of hydrogen with fluorine atoms imparts exceptional thermal and chemical stability, as well as insolubility in water and resistance to oils and solvents.[2] These properties make it a valuable compound in diverse fields, including the fabrication of fluorinated polymers, and as a specialized fluid in the electronics industry.[2][3] Its potential as a building block in the synthesis of surfactants and other fluorinated molecules further underscores its importance in chemical research and development.[3][4]

Molecular Structure and Identification

The fundamental identity of Perfluoro(4-methylpent-2-ene) is established by its molecular structure and unique identifiers.

Molecular Structure Diagram

References

- 1. 1,1,1,2,3,4,5,5,5(Or1,1,1,3,4,4,5,5,5)-nonafluoro-4(or2)-(trifluoromethyl)pent-2-ene | C6F12 | CID 2776241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nucleophilic Reactions of Perfluoroalkenes - ProQuest [proquest.com]

- 3. books.rsc.org [books.rsc.org]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Perfluoro(4-methylpent-2-ene) (CAS 2070-70-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Fluorinated Building Block

Perfluoro(4-methylpent-2-ene), a dimer of hexafluoropropylene, is a fluorinated alkene of significant interest in the development of advanced materials and specialty chemicals. Its unique combination of a reactive double bond and the robust properties imparted by extensive fluorination makes it a versatile intermediate for the synthesis of fluoropolymers, surfactants, and potentially, novel therapeutic agents. The strategic incorporation of its perfluorinated moiety can profoundly influence the physicochemical and biological properties of target molecules, offering enhanced thermal stability, chemical resistance, and metabolic inertness. This guide provides a comprehensive technical overview of Perfluoro(4-methylpent-2-ene), from its synthesis and characterization to its reactivity and applications, designed to empower researchers in harnessing its full potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of Perfluoro(4-methylpent-2-ene) is paramount for its effective handling, characterization, and application.

Physical and Chemical Properties

Perfluoro(4-methylpent-2-ene) is a colorless, odorless, and non-flammable liquid at room temperature.[1][2] Its high density and low surface tension are characteristic of perfluorinated compounds. Key physical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 2070-70-4 | [3] |

| Molecular Formula | C₆F₁₂ | [4] |

| Molecular Weight | 300.05 g/mol | [5] |

| Boiling Point | 49 °C | [2][5] |

| Melting Point | 48-50 °C | [2] |

| Density (25 °C) | 1.5783 g/mL | [5] |

| Water Solubility | Insoluble | [5] |

Spectroscopic Characterization: A Predictive Analysis

¹⁹F NMR: This is the most informative NMR technique for characterizing this molecule. The spectrum is expected to be complex due to the presence of multiple, distinct fluorine environments and extensive F-F coupling.

-

Predicted Chemical Shift Ranges:

-

CF₃ groups: The two trifluoromethyl groups at the C5 position and the one at the C4 position are expected to resonate in the range of +40 to +80 ppm relative to CFCl₃.[6]

-

-CF₂- group: There are no CF₂ groups in this molecule.

-

-CF- group: The fluorine atom at the C4 position will appear in the +140 to +250 ppm range.[6]

-

Olefinic Fluorines: The fluorine atoms attached to the C2 and C3 carbons of the double bond will have distinct chemical shifts, influenced by their cis/trans relationship and coupling to adjacent fluorine atoms.

-

¹³C NMR: The carbon signals will be significantly influenced by the attached fluorine atoms, exhibiting characteristic splitting patterns due to C-F coupling.

¹H NMR: As a perfluorinated compound, no proton signals are expected in the ¹H NMR spectrum.

The IR spectrum will be dominated by strong absorptions corresponding to C-F bond stretching.

-

Key Predicted Absorption Bands:

-

C=C Stretch: A weak to medium intensity band is expected in the region of 1680-1640 cm⁻¹ for the perfluorinated C=C double bond.[7]

-

C-F Stretch: Multiple strong, broad absorption bands are predicted in the 1400-1100 cm⁻¹ region, characteristic of C-F stretching vibrations in perfluorinated compounds.[8]

-

Electron ionization mass spectrometry is expected to result in extensive fragmentation due to the energetic instability of the molecular ion.

-

Predicted Fragmentation Pathway:

Synthesis and Reaction Chemistry

Perfluoro(4-methylpent-2-ene) is primarily synthesized through the controlled oligomerization of hexafluoropropylene (HFP).

Synthesis via Anionic Oligomerization of Hexafluoropropylene

The most common and industrially relevant method for producing Perfluoro(4-methylpent-2-ene) is the anionic oligomerization of HFP.[12][13] This process is typically catalyzed by a source of fluoride ions.

The reaction proceeds through a classic anionic chain-growth mechanism:

Caption: Anionic oligomerization of hexafluoropropylene.

-

Initiation: A nucleophilic fluoride ion attacks the central carbon of a hexafluoropropylene molecule, generating a stable perfluorinated carbanion.

-

Propagation: The newly formed carbanion then acts as a nucleophile, attacking another molecule of HFP to form a larger carbanion.

-

Termination/Isomerization: The dimeric anion can then eliminate a fluoride ion to form the final product, Perfluoro(4-methylpent-2-ene). The fluoride ion is regenerated, allowing it to catalyze further reactions.

The following protocol is a synthesis of information from various sources and represents a general procedure for the laboratory-scale synthesis.[14]

Materials:

-

Hexafluoropropylene (HFP) gas

-

Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)

-

Aprotic polar solvent (e.g., acetonitrile, dimethylformamide)

-

Crown ether (e.g., 18-crown-6) (optional, to enhance fluoride ion activity)

-

High-pressure reactor equipped with a stirrer, gas inlet, and temperature control

Procedure:

-

Dry the reactor and all glassware thoroughly to exclude moisture.

-

Charge the reactor with the anhydrous alkali metal fluoride and crown ether (if used) under an inert atmosphere (e.g., nitrogen or argon).

-

Add the anhydrous aprotic solvent.

-

Seal the reactor and begin stirring.

-

Introduce hexafluoropropylene gas into the reactor, maintaining a constant pressure. The reaction is typically exothermic, so cooling may be required to maintain the desired temperature (e.g., room temperature for dimerization).

-

Monitor the reaction progress by observing the uptake of HFP gas.

-

Once the reaction is complete, vent the excess HFP and carefully open the reactor.

-

The reaction mixture will likely consist of the product, unreacted starting materials, and the catalyst. The product can be isolated by fractional distillation.

Note: The choice of solvent can influence the selectivity towards dimers or trimers. Acetonitrile or methylene chloride at near room temperature favors the formation of the dimer.[14]

Chemical Reactivity

The presence of the electron-deficient double bond makes Perfluoro(4-methylpent-2-ene) susceptible to nucleophilic attack.

The fluorine atoms attached to the double bond can be displaced by strong nucleophiles. This reaction provides a pathway to introduce various functional groups onto the perfluorinated backbone.

Caption: Nucleophilic vinylic substitution mechanism.

Examples of nucleophiles that can participate in this reaction include alkoxides, thiolates, and amines.[15] The regioselectivity of the attack will depend on the specific nucleophile and reaction conditions.

Applications in Research and Industry

The unique properties of Perfluoro(4-methylpent-2-ene) have led to its use in a variety of applications.

Monomer for Fluoropolymer Synthesis

It serves as a key building block for the synthesis of specialty fluoropolymers.[16] The incorporation of this monomer can modify the properties of the resulting polymer, such as its flexibility, solubility, and refractive index.

Advanced Heat Transfer Fluids and Refrigerants

With a low global warming potential (GWP) and high energy efficiency, it is considered an alternative to traditional refrigerants like hydrofluorocarbons (HFCs).[16] Its excellent thermal stability and dielectric properties also make it suitable for use as a heat transfer fluid in demanding applications, such as the cooling of electronics.[2]

Niche Applications

Other reported applications include its use as a propellant in aerosol sprays, a blowing agent for foam insulation, and as a solvent for cleaning and degreasing electronic components.[16]

Safety, Toxicology, and Environmental Considerations

As with all chemicals, proper handling and an awareness of the toxicological and environmental profile of Perfluoro(4-methylpent-2-ene) are essential.

Safety and Handling

-

Hazards: Perfluoro(4-methylpent-2-ene) is classified as a skin and eye irritant and may cause respiratory irritation.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat when handling. Work in a well-ventilated area or use a fume hood.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

Toxicology

A recent study on the acute oral toxicity of trans-Perfluoro(4-methylpent-2-ene) in rats revealed mild acute toxicity.[17] The study identified the lungs and kidneys as the primary target organs for damage, with moderate effects observed in the liver, heart, and spleen.[17] Male rats were found to be more sensitive to the toxic effects.[17]

Environmental Fate

Per- and polyfluoroalkyl substances (PFAS) are known for their environmental persistence. While specific data on the atmospheric lifetime and degradation of Perfluoro(4-methylpent-2-ene) is limited, it is expected to be highly resistant to biodegradation.[18][19] Its volatility suggests that atmospheric transport is a potential environmental distribution pathway. The high energy of the C-F bond contributes to the extreme persistence of short-chain perfluoroalkyl acids, which are potential degradation products of larger PFAS molecules.[19]

Conclusion

Perfluoro(4-methylpent-2-ene) is a valuable and versatile fluorinated compound with a growing range of applications. Its synthesis from the readily available monomer hexafluoropropylene, coupled with its unique reactivity, makes it an attractive building block for the creation of novel materials with tailored properties. A thorough understanding of its synthesis, characterization, reactivity, and safety is crucial for researchers and scientists seeking to innovate in the fields of polymer science, materials science, and beyond. Further research into its detailed reaction mechanisms, the development of more sustainable synthetic routes, and a deeper understanding of its environmental and toxicological profile will be critical for its responsible and widespread adoption.

References

- 1. researchgate.net [researchgate.net]

- 2. Perfluoro(4-methylpent-2-ene)_Fluorinated Fluid_Product_CHEMWELLS [chemwells.com]

- 3. Perfluoro(4-methylpent-2-ene) | 2070-70-4 [chemicalbook.com]

- 4. Perfluoro-4-methyl-2-pentene | C6F12 | CID 3484542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Perfluoro(4-Methyl-2-pentene)--Other Chemicals--Hangzhou Fine Fluorotech Co., Ltd [fluorotech.com.cn]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. notes.fluorine1.ru [notes.fluorine1.ru]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. US4042638A - Process for preparing oligomers of hexafluoropropene - Google Patents [patents.google.com]

- 15. Chemistry of Hexafluoropropene Oligomers | Semantic Scholar [semanticscholar.org]

- 16. nbinno.com [nbinno.com]

- 17. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]

- 18. Microbial toxicity and biodegradability of perfluorooctane sulfonate (PFOS) and shorter chain perfluoroalkyl and polyfluoroalkyl substances (PFASs) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 19. Short-chain perfluoroalkyl acids: environmental concerns and a regulatory strategy under REACH - PMC [pmc.ncbi.nlm.nih.gov]

Molecular formula and structure of "Perfluoro(4-methylpent-2-ene)" (C6F12)

An In-depth Technical Guide to Perfluoro(4-methylpent-2-ene) (C₆F₁₂)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Perfluoro(4-methylpent-2-ene), a prominent isomer of dodecafluorohexane (C₆F₁₂), is a perfluorinated alkene with significant utility across various high-technology sectors. As a dimer of hexafluoropropylene, this compound serves as a versatile chemical intermediate, a specialized solvent, and a monomer for advanced polymer synthesis.[][2] Its highly fluorinated structure imparts exceptional chemical inertness, thermal stability, and unique physical properties such as high density and low surface tension.[3] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, applications, and handling protocols, grounded in authoritative scientific literature and field-proven insights.

Nomenclature, Isomerism, and Identification

Perfluoro(4-methylpent-2-ene) is one of several isomers of C₆F₁₂, which are often produced as dimers of hexafluoropropylene (HFP).[2] Understanding the specific isomer is critical for predictable reactivity and application performance.

Chemical Identifiers:

-

Molecular Formula: C₆F₁₂[]

-

Molecular Weight: 300.05 g/mol []

-

CAS Registry Number: 2070-70-4[]

-

IUPAC Name: (E)-1,1,1,2,3,4,5,5,5-nonafluoro-4-(trifluoromethyl)pent-2-ene[]

Structural Isomerism: The dimerization of HFP can lead to multiple structural isomers. A particularly important isomer to distinguish is the toxic Perfluoro-2-methyl-2-pentene. Commercial synthesis of Perfluoro(4-methylpent-2-ene) often involves purification steps to remove this and other undesired isomers.[4]

Geometric Isomerism (E/Z): The double bond in Perfluoro(4-methylpent-2-ene) gives rise to geometric (E/Z) isomerism. The IUPAC name specifies the (E)-isomer as the primary component.[] Commercial products often contain a mixture, with a common ratio being approximately 9:1 of the (E) to (Z) isomer.[5] The (E) and (Z) designation is based on the Cahn-Ingold-Prelog priority rules, where the higher priority groups are on opposite sides of the double bond in the (E)-isomer and on the same side in the (Z)-isomer.[6][7]

Caption: Relationship between isomers in C₆F₁₂ synthesis.

Molecular Structure and Spectroscopic Profile

The structure of (E)-Perfluoro(4-methylpent-2-ene) is characterized by a central carbon-carbon double bond, with a trifluoromethyl group and a fluorine atom on one carbon, and a perfluoroisopropyl group and a fluorine atom on the other.

Caption: 2D Structure of Perfluoro(4-methylpent-2-ene).

Expected Spectroscopic Features

-

¹⁹F NMR Spectroscopy: This is the most powerful technique for characterizing fluorinated compounds due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus.[8][9]

-

The molecule contains several chemically distinct fluorine environments, which would result in multiple, well-resolved signals.

-

Signals for fluorine atoms on sp²-hybridized carbons (vinylic fluorines) would appear in a distinct region from those on sp³-hybridized carbons.

-

The two CF₃ groups of the perfluoroisopropyl moiety are diastereotopic and should, in principle, be magnetically non-equivalent, potentially giving rise to separate signals or a more complex multiplet.

-

Complex spin-spin coupling (²JFF, ³JFF, and longer-range ⁴JFF and ⁵JFF) would be observed, providing valuable information for structural confirmation.[9]

-

-

¹³C NMR Spectroscopy: Carbon signals will be split by the attached fluorine atoms (¹JCF, ²JCF, etc.), resulting in complex multiplets. The C=C double bond carbons would appear significantly downfield.

-

Mass Spectrometry: The compound would show a molecular ion peak (M⁺) at m/z 300. The fragmentation pattern would be dominated by the loss of CF₃ groups and other fluorocarbon fragments, which is characteristic of perfluorinated compounds.

Physicochemical Properties

The extensive fluorination of Perfluoro(4-methylpent-2-ene) dictates its physical properties, making it suitable for specialized applications.

| Property | Value | Source(s) |

| Molecular Formula | C₆F₁₂ | [] |

| Molecular Weight | 300.05 g/mol | [] |

| Appearance | Colorless, odorless liquid | |

| Boiling Point | 48-50 °C | [5] |

| Density | 1.5873 g/mL at 20 °C | [10] |

| Vapor Pressure | 215 mmHg at 25 °C | [3] |

| Water Solubility | Insoluble | |

| Flammability | Non-flammable |

Synthesis and Purification

The primary industrial route to Perfluoro(4-methylpent-2-ene) is the catalyzed dimerization of hexafluoropropene (HFP). A validated protocol, adapted from patent literature, highlights the critical steps for achieving a high-purity product.[4]

Experimental Protocol: Synthesis via HFP Dimerization

Causality: This process relies on a fluoride ion catalyst to initiate the dimerization of HFP. The choice of a polar aprotic solvent like diglyme is crucial for solubilizing the catalyst and facilitating the reaction. The subsequent purification with an alkanol is a key step that leverages the differential reactivity of the isomers; the toxic, more reactive Perfluoro-2-methyl-2-pentene reacts with the alcohol to form higher-boiling adducts, which are then easily separated by distillation.[4]

Caption: Workflow for the synthesis and purification of C₆F₁₂.

Step-by-Step Methodology:

-

Catalyst Preparation: A solution of potassium fluoride (KF) is prepared in a suitable solvent such as diglyme in a nitrogen-purged reactor.[4]

-

Reaction: The reactor is heated to approximately 40°C. Gaseous hexafluoropropene (HFP) is metered into the vessel under agitation. The reaction is exothermic and the temperature is maintained between 40-50°C via cooling.[4]

-

Reaction Completion: After the addition of HFP is complete, the mixture is allowed to react for an additional period (e.g., 2 hours) to ensure complete conversion.[4]

-

Crude Product Isolation: The mixture is cooled, and the crude product phase is separated.

-

Purification: The crude product, containing a mixture of C₆F₁₂ isomers, is stirred vigorously with a lower alkanol, such as methanol, at room temperature. This step selectively converts the toxic Perfluoro-2-methyl-2-pentene isomer into higher-boiling compounds.[4]

-

Washing & Drying: The organic phase is separated and purified by counter-current scrubbing with water to remove any remaining alcohol and catalyst residues.[4]

-

Final Distillation: The washed product is distilled to yield high-purity Perfluoro(4-methylpent-2-ene).

Reactivity and Applications

The chemical behavior of Perfluoro(4-methylpent-2-ene) is dominated by the electron-deficient nature of its double bond and the strength of its C-F bonds.

Reactivity Profile

-

Nucleophilic Attack: Unlike typical hydrocarbon alkenes which are nucleophilic, perfluorinated alkenes are electrophilic due to the strong inductive effect of the fluorine atoms. They are susceptible to attack by nucleophiles at the double bond.[11]

-

Thermal Stability: The compound exhibits high thermal stability, a characteristic feature of perfluorocarbons.[3]

-

Chemical Inertness: It is generally inert to many chemical reagents, but can react with strong reducing agents or bases under forcing conditions.[11]

Key Applications

-

Chemical Intermediate: It serves as a precursor for other fluorinated molecules. For example, it can be converted to Perfluoro(4-methylpent-2-enoic acid), a useful building block in synthesis.[12] It is also a key synthon for creating complex perfluoroalkyl ethers and other highly functionalized fluorochemicals.[2]

-

Polymer Synthesis: It can be used as a monomer in plasma polymerization processes to create thin, superhydrophobic fluoropolymer films with water contact angles exceeding 160°.[13] These coatings are valuable for creating water-repellent and self-cleaning surfaces.

-

Advanced Solvents & Cleaning Agents: Due to its low surface tension, high density, and non-flammable nature, it is marketed as an environmentally friendly solvent for precision cleaning in the electronics industry and for the removal of oils and fluxes.[10]

-

Dielectric Fluids: Its high dielectric strength and thermal stability make it suitable for use as an insulation and testing fluid in electronic equipment.

Safety and Handling

While specific toxicology data for Perfluoro(4-methylpent-2-ene) is limited, data from analogous C₆F₁₂ compounds and general principles for handling perfluorinated substances provide a strong basis for safe handling protocols.[14][15]

-

General Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[15][16] Inhalation or ingestion may be harmful.[17]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[14]

-

Hand Protection: Use impervious gloves (e.g., nitrile, neoprene). Always inspect gloves prior to use.

-

Skin and Body Protection: Wear a lab coat or chemical-resistant apron.

-

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents, acids, and bases.

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local, state, and federal regulations. Do not allow the product to enter drains. Upon combustion, hazardous decomposition products such as hydrogen fluoride can be formed.

Conclusion

Perfluoro(4-methylpent-2-ene) is a high-performance chemical with a unique profile of properties derived from its perfluorinated structure. Its role as a versatile building block in fluorochemistry, a monomer for advanced materials, and a specialized solvent underscores its importance in modern technology. A thorough understanding of its isomerism, particularly the need to remove toxic byproducts during synthesis, is paramount for its safe and effective application. Adherence to rigorous safety and handling protocols is essential for mitigating risks associated with this class of compounds.

References

-

TPD-HFPD. (n.d.). Perfluoro(4-methylpent-2-ene) TPD-HFPD | CAS No 2070-70-4. Retrieved from [Link]

-

ChemWhat. (n.d.). Perfluoro(4-methylpent-2-ene) CAS#: 2070-70-4. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Hexafluoropropylene Dimer: A Versatile Building Block in Chemical Synthesis. Retrieved from [Link]

-

Yuji America Corp. (n.d.). Hexafluoropropylene Dimer. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Hexafluoropropylene Dimer: Properties and Chemical Behavior. Retrieved from [Link]

-

Ningbo Innopharmchem. (n.d.). The Role of Perfluorinated Alkenes in Modern Chemical Synthesis. Retrieved from [Link]

- University of Birmingham. (n.d.). Alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes. Retrieved from a course material PDF which is not directly linkable.

-

National Center for Biotechnology Information. (n.d.). Perfluorocyclohexane. PubChem Compound Summary for CID 9640. Retrieved from [Link]

- Siegemund, G., & Schwertfeger, W. (1996). U.S. Patent No. 5,557,020. High-purity perfluoro-4-methyl-2-pentene and its preparation and use. U.S. Patent and Trademark Office.

-

National Center for Biotechnology Information. (2024). Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids. PMC. Retrieved from [Link]

-

SoleChem Europe. (n.d.). Perfluoro (4-methylpent-2-ene). Retrieved from [Link]

-

Journal of the American Chemical Society. (2017). Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride. Retrieved from [Link]

-

ACS Publications. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters. Retrieved from [Link]

- Apollo Scientific. (n.d.). Safety Data Sheet for a generic fluorinated compound showing similar hazard statements.

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (E)-4-fluoro-4-methylpent-2-ene. PubChem Compound Summary. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Geometrical Isomerism (Cis-Trans) in trans-2-fluoro-3-methylpent-2-ene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Perfluoro-4-methyl-2-pentene. PubChem Compound Summary for CID 3484542. Retrieved from [Link]

-

Chemguide. (n.d.). E-Z notation for geometric isomerism. Retrieved from [Link]

-

Gauth. (n.d.). Which alkene shows E-Z isomerism?. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023). Draw the E and Z isomers of pent-2-ene. YouTube. Retrieved from [Link] (Note: A representative URL is used as the original may not be stable).

Sources

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. US5557020A - High-purity perfluoro-4-methyl-2-pentene and its preparation and use - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. azom.com [azom.com]

- 10. Hexafluoropropylene Dimer - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]

- 11. crab.rutgers.edu [crab.rutgers.edu]

- 12. PERFLUORO(4-METHYLPENT-2-ENOIC ACID) synthesis - chemicalbook [chemicalbook.com]

- 13. Perfluoro(4-methylpent-2-ene) | 2070-70-4 [chemicalbook.com]

- 14. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 15. Perfluorocyclohexane | C6F12 | CID 9640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. solechem.eu [solechem.eu]

The Strategic Integration of Perfluoro(4-methylpent-2-ene) in Modern Fluoropharmaceutical Synthesis: A Technical Guide

Introduction: The Fluorine Advantage in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for enhancing the efficacy and pharmacokinetic profiles of therapeutic agents. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to profound improvements in a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Approximately 20% of all pharmaceuticals contain fluorine, a testament to its significant role in drug design.[4] Fluorinated intermediates, therefore, are critical building blocks for the synthesis of these advanced therapeutics. This guide provides an in-depth technical overview of Perfluoro(4-methylpent-2-ene), a versatile yet under-explored fluorinated alkene, and its potential as a key intermediate in the synthesis of novel pharmaceutical compounds. While direct, large-scale pharmaceutical applications of Perfluoro(4-methylpent-2-ene) are not extensively documented in publicly available literature, its structural motifs and reactivity patterns, shared with other well-studied perfluoroalkenes, position it as a molecule of significant interest for future drug development programs.

Physicochemical Properties of Perfluoro(4-methylpent-2-ene)

Perfluoro(4-methylpent-2-ene) is a colorless, odorless, and non-flammable liquid. Its fully fluorinated structure imparts a high degree of chemical and thermal stability.[5] A comprehensive summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2070-70-4 | [4][5][6] |

| Molecular Formula | C6F12 | [6][] |

| Molecular Weight | 300.05 g/mol | [6][] |

| Boiling Point | 49 °C | |

| Density | 1.5873 g/cm³ | [] |

| Appearance | Colorless liquid | [5] |

| Solubility | Insoluble in water |

Synthetic Pathways Leveraging Perfluoro(4-methylpent-2-ene): A Focus on Pharmaceutical Scaffolds

The reactivity of perfluoroalkenes is dominated by their susceptibility to nucleophilic attack, owing to the strong electron-withdrawing nature of the fluorine atoms. This inherent reactivity makes Perfluoro(4-methylpent-2-ene) a versatile precursor for a variety of valuable fluorinated building blocks, particularly heterocyclic compounds which form the core of many pharmaceutical agents.

Nucleophilic Substitution Reactions: Gateway to Functionalized Fluorinated Molecules

The vinylic fluorine atoms in Perfluoro(4-methylpent-2-ene) are susceptible to displacement by a range of nucleophiles. This reactivity provides a direct route to introduce diverse functionalities, paving the way for the synthesis of complex molecular architectures.

The reaction of perfluoroalkenes with primary and secondary amines is a well-established method for the synthesis of fluorinated enamines and other nitrogen-containing compounds. These reactions often proceed under mild conditions and can lead to the formation of cyclic structures, which are of significant interest in medicinal chemistry. For instance, the reaction of the isomeric Perfluoro-2-methylpent-2-ene with aromatic amines has been shown to yield quinoline derivatives, a scaffold present in numerous bioactive compounds. A plausible reaction pathway for Perfluoro(4-methylpent-2-ene) with an aniline derivative is depicted below.

Caption: Proposed reaction pathway for the synthesis of a fluorinated N-heterocycle from Perfluoro(4-methylpent-2-ene) and an aniline derivative.

Experimental Protocol: Synthesis of a Fluorinated Quinolone Precursor (Hypothetical)

-

Objective: To synthesize a fluorinated quinolone precursor via the reaction of Perfluoro(4-methylpent-2-ene) with 4-fluoroaniline.

-

Materials:

-

Perfluoro(4-methylpent-2-ene) (1.0 eq)

-

4-fluoroaniline (2.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (2.5 eq)

-

Argon atmosphere

-

-

Procedure:

-

To a stirred solution of 4-fluoroaniline in anhydrous DMF under an argon atmosphere, add triethylamine.

-

Cool the reaction mixture to 0 °C.

-

Slowly add Perfluoro(4-methylpent-2-ene) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired fluorinated quinolone precursor.

-

-

Self-Validation: The success of the reaction can be validated by spectroscopic analysis (¹H NMR, ¹⁹F NMR, ¹³C NMR, and MS) of the purified product to confirm the structure and purity. The presence of characteristic signals for the fluorinated quinolone core and the absence of starting material signals would validate the protocol.

Thiolates are potent nucleophiles that can readily displace vinylic fluorines in perfluoroalkenes. This reaction provides a straightforward entry to fluorinated vinyl sulfides, which can be further elaborated into various sulfur-containing heterocycles like thiazoles and thiophenes. These heterocycles are prevalent in a wide range of pharmaceuticals, including antibiotics and anticancer agents.

Caption: General scheme for the synthesis of fluorinated vinyl sulfides from Perfluoro(4-methylpent-2-ene).

Cycloaddition Reactions: Constructing Complex Ring Systems

Safety, Handling, and Disposal

As a fluorinated organic compound, Perfluoro(4-methylpent-2-ene) requires careful handling in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Handling: Avoid contact with skin and eyes.[1] Prevent inhalation of vapors.[8] Use non-sparking tools and avoid sources of ignition.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[8][9]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1] This may involve incineration in a licensed facility.

Future Perspectives and Conclusion

Perfluoro(4-methylpent-2-ene) represents a promising, yet largely untapped, resource for the synthesis of novel fluorinated pharmaceutical intermediates. Its inherent reactivity towards nucleophilic substitution and its potential for participating in cycloaddition reactions make it a versatile building block for the construction of a wide array of complex molecular architectures. While the direct application of this specific intermediate in the synthesis of commercial drugs is not yet widely documented, the established chemistry of its isomers and other perfluoroalkenes provides a strong rationale for its exploration in future drug discovery programs. Further research into the specific reaction conditions and substrate scope for Perfluoro(4-methylpent-2-ene) is warranted and has the potential to unlock new avenues for the development of next-generation fluorinated pharmaceuticals with enhanced therapeutic properties.

References

-

Perfluoro(4-methylpent-2-ene) TPD-HFPD | CAS No 2070-70-4. (n.d.). TPD Fluorochemical. Retrieved January 5, 2026, from [Link]

-

Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

-

Fluorinated Building Blocks. (2020, December 20). Halocarbon Life Sciences. Retrieved January 5, 2026, from [Link]

-

Organic Fluorinated Building Blocks. (n.d.). Solvay. Retrieved January 5, 2026, from [Link]

-

Putting the F in pharma. (2025, February 10). Chemistry World. Retrieved January 5, 2026, from [Link]

-

Novel method to synthesize valuable fluorinated drug compounds. (2025, February 21). ScienceDaily. Retrieved January 5, 2026, from [Link]

-

PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. (2024, August 29). University of Amsterdam. Retrieved January 5, 2026, from [Link]

-

PFAS-free synthesis of fluorinated drugs and pesticides. (2024, September 16). Chemistry World. Retrieved January 5, 2026, from [Link]

-

Reaction of Perfluoro-2-methylpent-2-ene with Azoles. (2025, August 6). ResearchGate. Retrieved January 5, 2026, from [Link]

- US5557020A - High-purity perfluoro-4-methyl-2-pentene and its preparation and use. (n.d.). Google Patents.

-

Advances in synthesis and application of perfluoro-2-methyl-3-pentanone. (2025, August 10). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Polyfluorinated Organic Compounds. V. Reactions of Perfluoro-2-methyl-2-pentene with Acetophenone Oxime and Its Trimethylsilyl Ether. (1997). Russian Journal of General Chemistry, 67(6), 906-910. Retrieved January 5, 2026, from [Link]

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024, August 2). MDPI. Retrieved January 5, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. PFAS-free synthesis of fluorinated drugs and pesticides | Research | Chemistry World [chemistryworld.com]

- 3. biesterfeld.no [biesterfeld.no]

- 4. Perfluoro(4-methylpent-2-ene) | 2070-70-4 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. echemi.com [echemi.com]

- 8. halocarbonlifesciences.com [halocarbonlifesciences.com]

- 9. sciencedaily.com [sciencedaily.com]

Thermal stability and decomposition of "Perfluoro(4-methylpent-2-ene)"

An In-depth Technical Guide to the Thermal Stability and Decomposition of Perfluoro(4-methylpent-2-ene)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoro(4-methylpent-2-ene), a branched C6 perfluoroalkene with the chemical formula C₆F₁₂, is a compound of significant interest due to its high thermal and chemical stability.[1][2] These properties make it suitable for a range of demanding applications, including as a heat transfer fluid, a dielectric insulator, and a specialty solvent.[2] However, the very characteristics that make it so robust—the immense strength of its carbon-fluorine bonds—also pose challenges for its eventual decomposition and raise questions about its behavior at elevated temperatures. This guide provides a comprehensive technical overview of the thermal stability of Perfluoro(4-methylpent-2-ene), detailing its decomposition pathways, the expected breakdown products, and the state-of-the-art methodologies for studying these processes.

Introduction to Perfluoro(4-methylpent-2-ene): Structure and Applications

Perfluoro(4-methylpent-2-ene) (CAS No. 2070-70-4) is a colorless, odorless, and non-flammable liquid. Its fully fluorinated structure imparts exceptional resistance to chemical attack and thermal degradation, making it a valuable component in advanced materials and formulations.[2][3] Before delving into its decomposition, it is crucial to understand its molecular architecture, as this dictates its reactivity and thermal behavior.

The structure features a double bond between the second and third carbon atoms and a trifluoromethyl branch on the fourth carbon. This branched structure influences its physical properties, such as its boiling point of 47°C and its density of 1.601 g/cm³ at 25°C. Its primary industrial applications leverage its inertness and stability, including:

-

Heat Transfer Fluids: In specialized cooling systems where high performance and non-reactivity are paramount.[4]

-

Electronic and Optical Cleaning: For delicate components that require a residue-free, non-conductive cleaning agent.[2]

-

Dielectric Insulating Fluids: To prevent electrical discharges in high-voltage equipment.[2]

-

Monomer for Fluoropolymer Synthesis: As a building block for creating high-performance polymers with tailored properties.[3][5]

Thermal Stability Profile

The thermal stability of perfluorinated compounds is legendary, stemming from the high bond energy of the C-F bond. However, the presence of a carbon-carbon double bond and branching in Perfluoro(4-methylpent-2-ene) provides sites for thermal decomposition to initiate at temperatures lower than those required for saturated perfluoroalkanes.

While a precise onset temperature for the decomposition of Perfluoro(4-methylpent-2-ene) is not widely published, studies on analogous branched perfluoroalkenes suggest that significant thermal breakdown in an inert atmosphere typically begins in the range of 400-600°C. The decomposition of perfluoroalkenes is known to be temperature-dependent, with different products forming at different temperature regimes.[6]

Unimolecular Decomposition Pathways

At elevated temperatures, Perfluoro(4-methylpent-2-ene) undergoes unimolecular decomposition, primarily through the homolytic cleavage of its weakest carbon-carbon bonds. The presence of the double bond and the tertiary carbon atom creates specific vulnerabilities in the molecule. Based on kinetic studies of C₆F₁₂, the initial decomposition is thought to proceed through several key pathways involving the formation of highly reactive perfluorinated radical intermediates.[6]

The primary initiation steps involve the scission of C-C bonds, which have lower bond energies than C-F bonds. The most likely points of initial bond cleavage are adjacent to the double bond and at the branched carbon, leading to the formation of various smaller perfluorinated radicals.

Caption: Initial unimolecular decomposition pathways of Perfluoro(4-methylpent-2-ene).

These initial radical fragments then undergo a cascade of secondary reactions, including:

-

Isomerization: The initial molecule can isomerize to more thermodynamically stable structures, such as perfluoro-2-methyl-pent-2-ene, especially in the presence of catalysts.[7]

-

Radical Recombination: The generated radicals can recombine to form larger perfluorinated molecules or dimers.

-

β-Scission: Larger radical fragments can break down further, eliminating smaller, more stable perfluoroalkenes like tetrafluoroethylene (C₂F₄) or hexafluoropropene (C₃F₆).

The overall decomposition process is a complex network of reactions that ultimately leads to a mixture of smaller perfluorinated alkanes and alkenes. At very high temperatures (>700°C), more extensive fragmentation can occur, potentially leading to the formation of CF₄ and C₂F₆.[6]

Expected Decomposition Products

The final mixture of decomposition products is highly dependent on the temperature, pressure, and presence of other reactive species. Based on studies of similar perfluoroalkenes, the pyrolysis of Perfluoro(4-methylpent-2-ene) is expected to yield a range of volatile organofluorine compounds.

Table 1: Expected Thermal Decomposition Products of Perfluoro(4-methylpent-2-ene)

| Product Class | Specific Compounds | Formation Temperature Range |

| Lower Perfluoroalkenes | Tetrafluoroethylene (C₂F₄), Hexafluoropropene (C₃F₆) | Moderate to High (500-700°C) |

| Perfluoroalkanes | Perfluoroethane (C₂F₆), Perfluoropropane (C₃F₈) | High (>700°C) |

| Isomers | Perfluoro-2-methyl-pent-2-ene | Moderate (Catalyst may lower temp) |

| Cyclic Compounds | Octafluorocyclobutane (c-C₄F₈) | Moderate (from dimerization of C₂F₄) |

It is important to note that in the presence of hydrogen sources, H-induced reactions can dominate the initial decomposition, leading to the formation of hydrofluorocarbons (HFCs).[6]

Experimental Methodologies for Studying Thermal Decomposition

A robust understanding of the thermal decomposition of Perfluoro(4-methylpent-2-ene) relies on well-designed experimental protocols. The following outlines a comprehensive workflow for such a study.

Experimental Workflow

Caption: A typical experimental workflow for studying thermal decomposition.

Detailed Experimental Protocols

Protocol 1: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is the cornerstone technique for identifying volatile decomposition products.

-

Sample Preparation: A small, precise amount of high-purity Perfluoro(4-methylpent-2-ene) is loaded into a pyrolysis probe.

-

Pyrolysis: The probe is inserted into a heated interface connected to a GC-MS system. The sample is rapidly heated to the target temperature (e.g., in 50°C increments from 400°C to 800°C) under a continuous flow of an inert gas like helium.

-

Chromatographic Separation: The volatile decomposition products are swept directly onto a GC column, where they are separated based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry Detection: As the separated components elute from the GC column, they enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for its identification.

-

Data Analysis: The resulting chromatogram shows peaks corresponding to each decomposition product. The mass spectrum of each peak is compared to spectral libraries (like NIST) for positive identification.

Protocol 2: Thermogravimetric Analysis (TGA)

TGA is used to determine the temperature at which the compound begins to lose mass due to decomposition.

-

Sample Preparation: A few milligrams of Perfluoro(4-methylpent-2-ene) are placed in a tared TGA pan.

-

Analysis: The pan is placed in a TGA furnace, and the temperature is ramped up at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen).

-

Data Acquisition: The instrument continuously measures the sample's mass as a function of temperature.

-

Data Interpretation: The resulting TGA curve will show a sharp decrease in mass at the onset of decomposition. This provides a clear indication of the compound's thermal stability limit.

Conclusion and Future Outlook

Perfluoro(4-methylpent-2-ene) exhibits high thermal stability, a characteristic of perfluorinated compounds. Its decomposition, primarily initiated by C-C bond cleavage at elevated temperatures, leads to a complex mixture of smaller perfluoroalkenes and perfluoroalkanes. The specific product distribution is highly dependent on the reaction conditions.

For researchers and professionals in drug development and other high-tech fields, understanding the thermal limits and decomposition behavior of such compounds is critical for ensuring safety, predicting material compatibility, and managing end-of-life disposal. Future research should focus on obtaining more precise kinetic data, including activation energies for the various decomposition pathways, and investigating the influence of different catalysts and reactive atmospheres on the decomposition process.

References

- Decomposition Kinetics of Perfluoro‐(4‐methyl‐2‐pentene) (C6F12) and its Extinguishing Performance Study. ResearchGate. [URL: https://www.researchgate.net/publication/349537746_Decomposition_Kinetics_of_Perfluoro-4-methyl-2-pentene_C6F12_and_its_Extinguishing_Performance_Study]

- Perfluoro(4-methylpent-2-ene) 2070-70-4 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/perfluoro(4-methylpent-2-ene)-cas-2070-70-4.html]

- Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. PFAS Central. [URL: https://pfascentral.

- Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10226343/]

- Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. Books - Royal Society of Chemistry. [URL: https://books.rsc.org/books/edited-volume/2320/chapter/235085/chapter-5-thermal-decomposition-of-per-and]

- "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa". UND Scholarly Commons. [URL: https://commons.und.edu/theses/4054/]

- Pilot-Scale Thermal Destruction of Per- and Polyfluoroalkyl Substances in a Legacy Aqueous Film Forming Foam. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842854/]

- Perfluoro(4-methylpent-2-ene). Organofluorine / Alfa Chemistry. [URL: https://organofluorine.alfa-chemistry.com/product/perfluoro-4-methylpent-2-ene-cas-2070-70-4-4501.html]

- Perfluoro (4-methylpent-2-ene). SoleChem® Europe. [URL: https://www.solechem.com/en/product/perfluoro-4-methylpent-2-ene/]

- Perfluoro(4-methylpent-2-ene) TPD-HFPD | CAS No 2070-70-4. [URL: https://www.tpd-hf.com/product/perfluoro4-methylpent-2-ene-tpd-hfpd.html]

- Exploring the Feasibility of Perfluoro(4-methylpent-2-ene) by Leading Supplier. [URL: https://www.inno-pharmchem.com/blog/exploring-the-feasibility-of-perfluoro4-methylpent-2-ene-by-leading-supplier]

- Perfluoro(4-methylpent-2-ene) | 2070-70-4. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8258356.htm]

- Perfluoro(4-methylpent-2-ene). Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/PC5088_msds.pdf]

- Perfluoro(4-methylpent-2-ene) | 84650-68-0. Benchchem. [URL: https://www.benchchem.com/product/b84650680]

Sources

- 1. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 2. A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water [mdpi.com]

- 3. lct.ugent.be [lct.ugent.be]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Navigating the Complexities of Fluorinated Compound Solubility: A Technical Guide to Perfluoro(4-methylpent-2-ene)

Abstract

Perfluoro(4-methylpent-2-ene), a highly fluorinated alkene, presents unique solvency characteristics that are critical to its application in diverse fields, including its use as a cleaning agent, insulating fluid, and a reactant in the synthesis of fluorinated surfactants and polymers.[1][2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of Perfluoro(4-methylpent-2-ene) in various organic solvents. While quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes existing qualitative information, explores the theoretical underpinnings of its solubility based on its physicochemical properties, and provides a robust experimental framework for determining its solubility in specific solvent systems. This document is intended to serve as a foundational resource, empowering researchers to make informed decisions in their experimental designs and formulation development.

Introduction: The Unique Nature of Perfluoro(4-methylpent-2-ene)

Perfluoro(4-methylpent-2-ene) (CAS No. 2070-70-4) is a colorless, odorless, and non-flammable liquid with a molecular formula of C6F12.[1] Its structure, characterized by a carbon backbone saturated with fluorine atoms, imparts a range of distinctive properties including high density, low surface tension, low viscosity, and exceptional thermal and chemical stability.[1][3] These attributes are a direct consequence of the strong carbon-fluorine bond and the electron-withdrawing nature of fluorine, which creates a molecule with low polarizability.

From a solubility perspective, the principle of "like dissolves like" is paramount. However, the behavior of perfluorinated compounds like Perfluoro(4-methylpent-2-ene) often deviates from that of their hydrocarbon analogs. Fluorocarbons are generally characterized by their limited miscibility with both polar and non-polar organic solvents, a property sometimes referred to as "fluorophilicity" being a primary driver of their interactions.[4][5] Understanding these nuanced interactions is crucial for optimizing reaction conditions, developing effective formulations, and predicting the environmental fate of this compound.

Table 1: Physicochemical Properties of Perfluoro(4-methylpent-2-ene)

| Property | Value | Reference(s) |

| Molecular Formula | C6F12 | [2] |

| Molecular Weight | 300.05 g/mol | [2] |

| Boiling Point | 47-49 °C | [1][2] |

| Density (at 25°C) | 1.5783 - 1.601 g/cm³ | [1][2] |

| Water Solubility | Insoluble / Practically Insoluble | [1][6] |

| Appearance | Colorless liquid | [1] |

Qualitative Solubility Profile

While precise quantitative solubility data is sparse in the literature, some sources provide valuable qualitative descriptions of the solubility of Perfluoro(4-methylpent-2-ene) in a limited range of organic solvents. This information, summarized in Table 2, offers a starting point for solvent selection.

Table 2: Qualitative Solubility of Perfluoro(4-methylpent-2-ene) in Various Solvents

| Solvent | Classification | Solubility Description | Reference(s) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | [6] |

| Methanol | Polar Protic | Soluble | [6] |

| Glacial Acetic Acid | Polar Protic | Sparingly Soluble | [6] |

| Chloroform | Chlorinated | Very Slightly Soluble | [6] |

| Ethanol | Polar Protic | Insoluble | [1] |